MJN228

Übersicht

Beschreibung

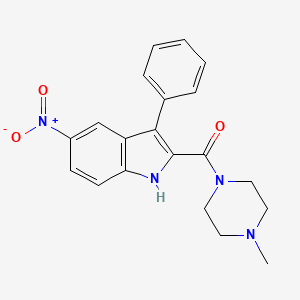

MJN228 is a synthetic organic compound known for its role as a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1). It has a molecular formula of C20H20N4O3 and a molecular weight of 364.4 g/mol . This compound is primarily used in scientific research to study lipid metabolic pathways and the role of NUCB1 in cells .

Wissenschaftliche Forschungsanwendungen

MJN228 wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, selektiv an Nucleobindin 1 zu binden, weit verbreitet eingesetzt. Einige seiner Anwendungen sind:

Chemie: this compound wird verwendet, um Lipid-bindende Proteine und ihre Wechselwirkungen mit verschiedenen Liganden zu untersuchen.

Biologie: Es hilft, die Rolle von NUCB1 in Lipid-Stoffwechselwegen und zellulären Prozessen zu verstehen.

Medizin: this compound wird in der Forschung verwendet, um potenzielle therapeutische Ziele für Krankheiten im Zusammenhang mit dem Lipidstoffwechsel zu erforschen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an das Lipid-bindende Protein Nucleobindin 1. Diese Bindung hemmt die Wechselwirkung von NUCB1 mit seinen natürlichen Liganden und stört so die Lipid-Stoffwechselwege in Zellen. Die Hemmung erfolgt mit einem IC50-Wert von 3,3 μM . Zu den beteiligten molekularen Zielen und Wegen gehören der hydrolytische und oxidative Metabolismus von Endocannabinoiden .

Ähnliche Verbindungen:

KML110: Ein weiterer Ligand für Nucleobindin 1, ähnlich in Struktur und Funktion wie this compound.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Bindung an Nucleobindin 1. Es wurde gezeigt, dass es zu einer erheblichen Reduktion der Anreicherung von Lipid-Sonden von NUCB1 in Neuro2a-Zellen führt, was es zu einem wertvollen Werkzeug in der Lipidstoffwechselforschung macht .

Wirkmechanismus

Target of Action

MJN228, also known as (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone, is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1) . NUCB1 is a protein that plays a crucial role in various cellular processes, including lipid metabolism .

Mode of Action

This compound interacts with NUCB1 by blocking the binding of the probe arachidonoyl ethanolamide-diazirine . This interaction occurs with an IC50 value of 3.3 µM, indicating a strong affinity between this compound and NUCB1 . It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM .

Biochemical Pathways

The interaction of this compound with NUCB1 affects lipid metabolic pathways in cells . By inhibiting NUCB1, this compound can disrupt the normal functioning of these pathways, leading to changes in the cellular lipid profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. Treatment of Neuro2a cells with this compound produced substantial reductions in lipid probe enrichment of NUCB1 . This suggests that this compound can significantly alter the lipid content within cells by modulating the activity of NUCB1 .

Biochemische Analyse

Biochemical Properties

MJN228 plays a significant role in biochemical reactions by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). It blocks the binding of the probe arachidonoyl ethanolamide-diazirine to NUCB1 with an IC50 value of 3.3 µM . This interaction prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM . The compound’s ability to inhibit lipid probe binding to NUCB1 highlights its potential in modulating lipid metabolic pathways and influencing lipid-related biochemical processes.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In Neuro2a cells, treatment with this compound at a concentration of 25 µM produced substantial reductions in lipid probe enrichment of NUCB1, resulting in a 3-5-fold decrease . This compound influences cell function by perturbing lipid metabolic pathways, which can impact cell signaling pathways, gene expression, and cellular metabolism. The ability of this compound to modulate lipid metabolism underscores its potential in studying lipid-related cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the lipid-binding protein nucleobindin 1 (NUCB1). By blocking the binding of the probe arachidonoyl ethanolamide-diazirine, this compound inhibits the interaction between NUCB1 and lipid probes . This inhibition disrupts the hydrolytic and oxidative metabolism of endocannabinoids in cells, leading to changes in lipid metabolic pathways . The compound’s ability to modulate enzyme activity and gene expression at the molecular level highlights its potential as a tool for studying lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to 4 years when stored at -20°C . In vitro studies have shown that this compound can maintain its inhibitory effects on lipid probe binding to NUCB1 over extended periods

Metabolic Pathways

This compound is involved in lipid metabolic pathways by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). This interaction perturbs the hydrolytic and oxidative metabolism of endocannabinoids in cells . The compound’s ability to modulate lipid metabolic pathways highlights its potential in studying the regulation of lipid metabolism and its impact on cellular processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the lipid-binding protein nucleobindin 1 (NUCB1). The compound’s selective binding to NUCB1 influences its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with nucleobindin 1 (NUCB1). This interaction directs the compound to specific cellular compartments where NUCB1 is localized . The ability of this compound to target specific subcellular compartments highlights its potential as a tool for studying the spatial regulation of lipid metabolism and its impact on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: MJN228 is synthesized through a series of chemical reactions involving the formation of a piperazine ring and the introduction of a nitro group on an indole scaffold. The key steps include:

Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring by reacting 1-methylpiperazine with appropriate starting materials under controlled conditions.

Introduction of the Nitro Group: The nitro group is introduced onto the indole ring through nitration reactions using nitric acid or other nitrating agents.

Coupling Reactions: The final step involves coupling the piperazine and indole derivatives to form the desired compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Reaktionstypen: MJN228 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Nitrogruppe in this compound kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladium-Katalysator oder Natriumborhydrid.

Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte:

Oxidationsprodukte: Oxidierte Derivate von this compound.

Reduktionsprodukte: Amin-Derivate von this compound.

Substitutionsprodukte: Substituierte Indol- oder Piperazin-Derivate.

Vergleich Mit ähnlichen Verbindungen

KML110: Another ligand for nucleobindin 1, similar in structure and function to MJN228.

Uniqueness of this compound: this compound is unique due to its high selectivity and potency in binding to nucleobindin 1. It has been shown to produce substantial reductions in lipid probe enrichment of NUCB1 in Neuro2a cells, making it a valuable tool in lipid metabolism research .

Eigenschaften

IUPAC Name |

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWPPPBUQFKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

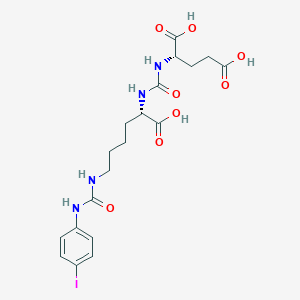

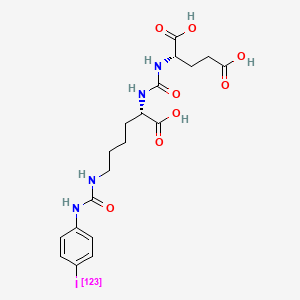

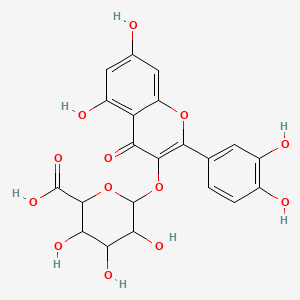

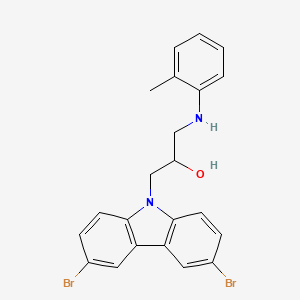

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.